molecular formula C13H15F3N2O2 B12355488 Ethyl 5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylate

Ethyl 5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylate

Cat. No.: B12355488
M. Wt: 288.27 g/mol
InChI Key: WQKVJAJXEUCOFJ-UHFFFAOYSA-N
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Description

Ethyl 5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazolidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazolidine ring with an ethyl ester group at the 3-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazolidine derivatives.

Mechanism of Action

The mechanism of action of Ethyl 5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylate can be compared with other pyrazolidine derivatives:

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for therapeutic applications.

Biological Activity

Ethyl 5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylate is a synthetic compound belonging to the pyrazolidine class, characterized by its unique trifluoromethyl substitution. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is C12H12F3N2O2C_{12}H_{12}F_3N_2O_2. The presence of the trifluoromethyl group enhances the lipophilicity and stability of the compound, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrazolidine Ring : Cyclization of hydrazine derivatives with carbonyl compounds.
  • Introduction of the Trifluoromethyl Group : Nucleophilic substitution using trifluoromethylating agents.
  • Esterification : Reaction with ethanol under acidic conditions to form the ethyl ester.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies demonstrate its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in the inflammatory response. This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

This compound has shown promise in anticancer research. In cell line studies, it demonstrated cytotoxic effects on various cancer types, including breast and lung cancer cells. Mechanistically, it appears to induce apoptosis through modulation of signaling pathways like MAPK and PI3K/Akt, leading to cell cycle arrest.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights unique aspects of this compound:

Compound NameStructural FeaturesBiological Activity
Ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylatePyrazole ring with trifluoromethyl groupAntimicrobial, anti-inflammatory
1-Methyl-3-(4-trifluoromethyl)phenyl-pyrazole-5-carboxylic acidContains a carboxylic acid groupEnhanced anti-inflammatory effects
5-Ethyl-1-(4-trifluoromethyl)phenyl-pyrazole-4-carboxylic acidCarboxylic acid functional groupPotent anticancer properties

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory pathways, reducing cytokine production.
  • Cell Signaling Modulation : It alters signaling cascades associated with cell proliferation and survival, particularly affecting pathways like NF-kB and JNK.
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating caspases and altering Bcl-2 family protein expressions.

Case Studies

  • Antimicrobial Study : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Anti-inflammatory Research : In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound significantly reduced edema and pro-inflammatory cytokines (TNF-alpha levels decreased by 50%).
  • Cancer Cell Line Study : The compound was tested on MCF-7 breast cancer cells, resulting in an IC50 value of approximately 10 µM after 48 hours, indicating potent cytotoxicity.

Properties

Molecular Formula

C13H15F3N2O2

Molecular Weight

288.27 g/mol

IUPAC Name

ethyl 5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylate

InChI

InChI=1S/C13H15F3N2O2/c1-2-20-12(19)11-7-10(17-18-11)8-3-5-9(6-4-8)13(14,15)16/h3-6,10-11,17-18H,2,7H2,1H3

InChI Key

WQKVJAJXEUCOFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(NN1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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